1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Tetracosafluoro-12-iodo-2-(trifluoromethyl)dodecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

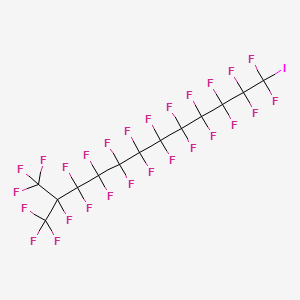

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Tetracosafluoro-12-iodo-2-(trifluoromethyl)dodecane (CAS RN: 307-60-8) is a highly fluorinated alkane derivative with a 12-carbon backbone. The compound features 24 fluorine atoms substituting hydrogen atoms across the carbon chain, a trifluoromethyl (-CF₃) group at position 2, and an iodine atom at position 12. This structure confers exceptional chemical inertness, thermal stability, and hydrophobicity, typical of per- and polyfluoroalkyl substances (PFAS). Its molecular formula is C₁₂F₂₇I(CF₃), and its molecular weight is approximately 738.1 g/mol (estimated from similar compounds in ).

Applications may include specialty surfactants, lubricants, or intermediates in fluoropolymer synthesis.

Preparation Methods

The synthesis of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Tetracosafluoro-12-iodo-2-(trifluoromethyl)dodecane typically involves multiple steps, including the introduction of fluorine atoms and the iodination of the compound. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of fluorinating agents and iodine sources under controlled conditions. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities.

Chemical Reactions Analysis

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Tetracosafluoro-12-iodo-2-(trifluoromethyl)dodecane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.

Common reagents used in these reactions include reducing agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Tetracosafluoro-12-iodo-2-(trifluoromethyl)dodecane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.

Medicine: Explored for its potential use in drug delivery systems and as a component of pharmaceuticals.

Industry: Utilized in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Tetracosafluoro-12-iodo-2-(trifluoromethyl)dodecane involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes, receptors, or other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to three categories of analogs:

Perfluorinated alkanes with iodine substituents

Perfluorinated alkanes with trifluoromethyl branches

Shorter-chain fluorinated iodides

Table 1: Key Structural and Functional Differences

| Compound Name (CAS RN) | Molecular Formula | Substituents | Chain Length | Key Features |

|---|---|---|---|---|

| Target compound (307-60-8) | C₁₂F₂₇I(CF₃) | -CF₃ (C2), -I (C12) | C12 | 24 F atoms, iodine for reactivity |

| Perfluoro-2,11-dimethyldodecane (118694-32-9) | C₁₄F₃₀ | -CF₃ (C2, C11) | C12 | 30 F atoms, dual -CF₃ branches |

| Nonacosafluoro-14-iodotetradecane (307-63-1) | C₁₄F₂₉I | -I (C14) | C14 | 29 F atoms, longer chain |

| Tricosafluoroundecyl iodide (307-50-6) | C₁₁F₂₃I | -I (C11) | C11 | Shorter chain, fewer substituents |

Key Observations:

- Branching vs. Terminal Halogens : The target compound combines a -CF₃ branch with terminal iodine, whereas analogs like 118694-32-9 prioritize branching over halogens ().

- Chain Length : Longer chains (e.g., C14 in 307-63-1) exhibit higher molecular weights (~846 g/mol) and boiling points (465–468 K, ) compared to the C12 target compound.

- Reactivity : Iodine-substituted compounds (e.g., 307-60-8, 307-50-6) are more reactive than fully fluorinated PFAS, enabling use in cross-coupling reactions or polymer grafting ().

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

Biological Activity

Chemical Structure and Properties

- Chemical Formula : C12H2F24I

- Molecular Weight : Approximately 604.09 g/mol

- Fluorinated Compound : This compound is heavily fluorinated and contains iodine. Fluorinated compounds often exhibit unique biological properties due to their stability and lipophilicity.

Biological Activity

The biological activity of perfluorinated compounds (PFCs), including those with iodine substitutions like the compound , can vary widely based on their structure. Here are some potential biological activities associated with similar compounds:

- Antimicrobial Activity : Some fluorinated compounds have shown efficacy against various bacterial strains due to their ability to disrupt cell membranes.

- Endocrine Disruption : Certain PFCs are known to interfere with hormonal functions in organisms. This can lead to reproductive and developmental issues in wildlife and potentially humans.

- Toxicity : The toxicity profile of fluorinated compounds can be significant. Studies have indicated that high levels of exposure can lead to liver damage and other systemic effects.

Case Studies and Research Findings

- Antimicrobial Effects : Research has indicated that certain perfluorinated compounds can inhibit the growth of specific bacteria by altering membrane permeability. For instance:

- A study showed that perfluorinated carboxylic acids exhibited antimicrobial properties against E. coli and S. aureus 1.

- A study showed that perfluorinated carboxylic acids exhibited antimicrobial properties against E. coli and S. aureus

- Endocrine Disruption Studies : Various studies have linked PFCs to endocrine disruption in laboratory animals:

- Toxicological Assessments : Toxicity assessments have highlighted the potential for liver toxicity in rodents exposed to high doses of PFCs:

Data Table: Summary of Biological Activities

Properties

CAS No. |

3248-61-1 |

|---|---|

Molecular Formula |

C13F27I |

Molecular Weight |

796.00 g/mol |

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosafluoro-12-iodo-2-(trifluoromethyl)dodecane |

InChI |

InChI=1S/C13F27I/c14-1(11(33,34)35,12(36,37)38)2(15,16)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)13(39,40)41 |

InChI Key |

UHFPYSDLCDSLDC-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.